6-Bromo-5-methylpyridazin-3(2H)-one chemical structure and properties
6-Bromo-5-methylpyridazin-3(2H)-one chemical structure and properties
An In-Depth Technical Guide to 6-Bromo-5-methylpyridazin-3(2H)-one: Structure, Properties, and Synthetic Strategies
For inquiries into novel heterocyclic compounds, 6-Bromo-5-methylpyridazin-3(2H)-one emerges as a molecule of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, predicted properties, and plausible synthetic routes, grounded in the established chemistry of the pyridazinone scaffold. The pyridazinone core is a well-regarded privileged structure in drug discovery, known for its wide array of biological activities.[1]
Molecular Structure and Chemical Identity
6-Bromo-5-methylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone ring. The core structure is a six-membered ring containing two adjacent nitrogen atoms. Key structural features include a bromine atom at the 6-position, a methyl group at the 5-position, and a ketone group at the 3-position. The "(2H)" designation indicates that the nitrogen at the 2-position is saturated with a hydrogen atom, allowing for tautomerism.
While a specific CAS number for 6-Bromo-5-methylpyridazin-3(2H)-one is not readily found in public databases, a closely related structure, 6-bromo-5-methylpyridazin-3-amine, is identified by CAS number 1629048-19-6.[2] This highlights the existence of the 6-bromo-5-methylpyridazine core in known chemical space.
Table 1: Chemical and Predicted Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | - |
| Molecular Weight | 189.01 g/mol | - |
| Appearance | Predicted to be a solid | General observation of similar compounds |
| Solubility | Expected to have limited solubility in water, higher solubility in organic solvents like DMSO and DMF. | General chemical principles |
| XLogP3 | ~1.5 (Predicted) | Based on similar structures[3] |
Synthesis and Reactivity
Direct experimental protocols for the synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one are not extensively documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on well-established methods for the preparation of pyridazin-3(2H)-one derivatives. The most common and reliable approach involves the condensation of a γ-keto acid with a hydrazine derivative.[1]
Proposed Synthetic Pathway
The synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one can be envisioned as a two-step process starting from a suitable γ-keto acid.
Caption: Proposed synthetic workflow for 6-Bromo-5-methylpyridazin-3(2H)-one.
Experimental Protocol: A Proposed Method
Step 1: Synthesis of 2-Bromo-3-methyl-4-oxopentanoic acid (Intermediate)
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To a solution of 3-methyl-4-oxopentanoic acid in glacial acetic acid, add bromine dropwise with stirring at room temperature.
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The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
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The solvent is removed under reduced pressure to yield the crude 2-bromo-3-methyl-4-oxopentanoic acid.
Causality: The acidic conditions facilitate the enolization of the ketone, allowing for electrophilic attack by bromine at the α-carbon.
Step 2: Synthesis of 6-Bromo-5-methylpyridazin-3(2H)-one (Final Product)
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The crude 2-bromo-3-methyl-4-oxopentanoic acid is dissolved in ethanol.
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Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
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Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.
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The crude product can be purified by recrystallization from a suitable solvent.
Causality: The hydrazine undergoes a condensation reaction with the ketone and carboxylic acid moieties of the γ-keto acid to form the stable six-membered pyridazinone ring.
Potential Applications in Drug Development
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] This suggests that 6-Bromo-5-methylpyridazin-3(2H)-one could serve as a valuable building block for the development of novel therapeutic agents.
Established Biological Activities of Pyridazinone Derivatives:
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Anti-inflammatory and Analgesic: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.[1]
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Anticancer: Certain pyridazinones have been investigated as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1]
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Cardiovascular Effects: The pyridazine ring is present in several drugs with cardiovascular effects, including vasodilators.[1]
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Antimicrobial: Antibacterial and antifungal activities have been reported for various substituted pyridazinones.[1]
The bromine atom on the 6-Bromo-5-methylpyridazin-3(2H)-one molecule provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a diverse library of compounds for biological screening.
Structural Elucidation and Characterization
While experimental spectral data for 6-Bromo-5-methylpyridazin-3(2H)-one is not available, the expected spectroscopic features can be predicted:
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¹H NMR: Signals corresponding to the methyl protons, the proton on the pyridazinone ring, and the N-H proton would be expected. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carbonyl groups.
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¹³C NMR: Resonances for the methyl carbon, the carbonyl carbon, and the sp²-hybridized carbons of the pyridazinone ring would be observed.
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IR Spectroscopy: Characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), the C=O bond (around 1650-1680 cm⁻¹), and C=C/C=N bonds in the aromatic region would be present.
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Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
6-Bromo-5-methylpyridazin-3(2H)-one represents a promising, albeit underexplored, chemical entity. Its structural similarity to a wide range of biologically active pyridazinone derivatives makes it a compelling target for synthesis and further investigation in the field of drug discovery. The proposed synthetic route offers a viable strategy for its preparation, opening the door to exploring its chemical reactivity and potential therapeutic applications. Further research is warranted to isolate this compound, fully characterize its properties, and evaluate its biological activity.
References
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Rlavie. (n.d.). 6-Bromo-5-Methylpyridazin-3-Amine|CAS 1629048-19-6. Retrieved from [Link][2]
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PubChem. (n.d.). 6-Bromo-4-methyl-3-pyridazinamine. Retrieved from [Link][3]
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PubChem. (n.d.). 6-(2-Bromo-5-nitrophenyl)pyridazin-3(2H)-one. Retrieved from [Link]
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George, R. F., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Retrieved from [Link][1]
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 2. 6-Bromo-5-Methylpyridazin-3-Amine|CAS 1629048-19-6 [rlavie.com]
- 3. 6-Bromo-4-methyl-3-pyridazinamine | C5H6BrN3 | CID 90051023 - PubChem [pubchem.ncbi.nlm.nih.gov]
